![molecular formula C20H28N2OS2 B11612432 (4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one](/img/structure/B11612432.png)
(4Z)-4-[4-(dibutylamino)benzylidene]-2-(ethylsulfanyl)-1,3-thiazol-5(4H)-one
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Overview
Description
(4Z)-4-{[4-(DIBUTYLAMINO)PHENYL]METHYLIDENE}-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is a complex organic compound with a unique structure that includes a thiazole ring, an ethylsulfanyl group, and a dibutylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[4-(DIBUTYLAMINO)PHENYL]METHYLIDENE}-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethylsulfanyl group and the dibutylamino phenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[4-(DIBUTYLAMINO)PHENYL]METHYLIDENE}-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce different thiazole derivatives.
Scientific Research Applications
(4Z)-4-{[4-(DIBUTYLAMINO)PHENYL]METHYLIDENE}-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biological assays to investigate its effects on various biological pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which (4Z)-4-{[4-(DIBUTYLAMINO)PHENYL]METHYLIDENE}-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and compounds with dibutylamino or ethylsulfanyl groups. Examples include:
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
Dibutylamino compounds: Molecules with the dibutylamino group attached to different core structures.
Ethylsulfanyl compounds: Compounds with the ethylsulfanyl group attached to various core structures.
Uniqueness
(4Z)-4-{[4-(DIBUTYLAMINO)PHENYL]METHYLIDENE}-2-(ETHYLSULFANYL)-4,5-DIHYDRO-1,3-THIAZOL-5-ONE is unique due to its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C20H28N2OS2 |
---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
(4Z)-4-[[4-(dibutylamino)phenyl]methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one |
InChI |
InChI=1S/C20H28N2OS2/c1-4-7-13-22(14-8-5-2)17-11-9-16(10-12-17)15-18-19(23)25-20(21-18)24-6-3/h9-12,15H,4-8,13-14H2,1-3H3/b18-15- |
InChI Key |
FEVQUZYABRKFCU-SDXDJHTJSA-N |
Isomeric SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SCC |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=C2C(=O)SC(=N2)SCC |
Origin of Product |
United States |
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